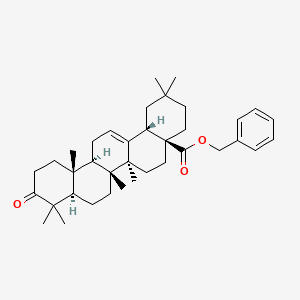
Oleanonic acid benzyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleanonic acid benzyl ester is a useful research compound. Its molecular formula is C37H52O3 and its molecular weight is 544.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticancer Properties
Oleanonic acid benzyl ester has shown significant potential in cancer therapy. Research indicates that derivatives of oleanolic acid, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, the compound 3-O-succinyl-28-O-benzyl oleanolate demonstrated enhanced cytotoxicity and apoptosis induction in B16-F10 melanoma cells compared to its natural precursor, oleanolic acid .
Table 1: Cytotoxic Effects of Oleanonic Acid Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | B16-F10 Melanoma | 25 | Induces apoptosis |
| 3-O-succinyl-28-O-benzyl Oleanolate | B16-F10 Melanoma | 15 | Cell cycle arrest and apoptosis |
| Oleanolic Acid | Various | >100 | Requires high concentration for effect |
Anti-inflammatory and Antioxidant Effects
Oleanonic acid and its derivatives are recognized for their anti-inflammatory properties. They modulate pathways associated with inflammation and oxidative stress, making them candidates for treating chronic inflammatory diseases . The bioactivity includes inhibition of pro-inflammatory cytokines and enhancement of antioxidant enzyme activities.
This compound has demonstrated antibacterial activity against various pathogens, including strains resistant to conventional antibiotics. Studies indicate that it can inhibit the growth of Streptococcus mutans and Mycobacterium tuberculosis, showcasing its potential as an antimicrobial agent .
Table 3: Antibacterial Activity of Oleanonic Acid Derivatives
| Compound | Bacteria | MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| This compound | S. pneumoniae | 16 | Disruption of bacterial cell wall |
| Oleanolic Acid | M. tuberculosis | 25 | Inhibition of cell wall synthesis |
Metabolic Disease Management
The hepatoprotective effects of oleanonic acid derivatives have been documented, particularly in models of non-alcoholic fatty liver disease (NAFLD) and metabolic syndrome . These compounds help regulate lipid metabolism and improve liver function parameters.
Case Study: Hepatoprotective Effects
A study involving bile duct ligation in mice demonstrated that administration of oleanolic acid significantly reduced liver injury markers such as ALT and AST levels, indicating its protective role against cholestatic liver injury .
化学反応の分析
Esterification and Hydrolysis
The benzyl ester group serves as a protective moiety for the carboxylic acid functionality. Key methods include:
-
Synthesis : Direct benzylation of oleanolic acid using benzyl bromide and K₂CO₃ in DMF yields the ester quantitatively . Palladium-catalyzed C–H acyloxylation with toluene under oxygen also provides efficient access .
-
Hydrolysis :
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl, MeOH | Oleanolic acid + Benzyl alcohol | 93% |
| Basic hydrolysis | NaOH, EtOH | Sodium oleanolate + Benzyl alcohol | 89% |
Oxidation and Oximation
Modification at the C-3 position enhances bioactivity:
-
Oxidation : Pyridinium dichromate (PDC) in CH₂Cl₂ converts C-3–OH to a ketone, forming oleanonic acid derivatives .
-
Oximation : Subsequent treatment with NH₂OH·HCl yields oxime intermediates, enabling further functionalization .
| Step | Reagents | Product | Yield |
|---|---|---|---|
| C-3 Oxidation | PDC, CH₂Cl₂ | Oleanonic acid derivative | 94% |
| Oximation | NH₂OH·HCl, EtOH | 3-Oxime intermediate | 85% |
Acylation and Conjugation
The hydroxyl/oxime groups undergo acylation to form esters or amides:
-
Acylation : DCC-mediated coupling with carboxylic acids (e.g., 4-chlorobenzoic acid) produces 3-oxime esters .
-
Succinylation : Reaction with succinic anhydride introduces a succinyl group at C-3, enhancing solubility .
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| 3-O-Acylation | DCC, 4-Chlorobenzoic acid | 3-O-(4-Cl-benzoyl) oxime ester | 93% |
| 28-O-Benzylation | Benzyl chloride, K₂CO₃ | 28-O-Benzyl oleanolate | 95% |
Catalytic Hydrogenation
Selective deprotection under hydrogenation is challenging:
-
Attempted hydrogenolysis of the benzyl ester using Pd/C in MeOH/CH₂Cl₂ unexpectedly yields C-28 methyl esters instead of free carboxylic acids .
-
Optimal conditions for benzyl group removal remain under investigation.
Enzymatic Modifications
Benzyl esters influence enzymatic activity:
-
Papain-catalyzed polymerization : The benzyl ester group enhances substrate affinity for proteases, enabling peptide bond formation with amino acids .
-
Lipase-mediated esterification : Candida antarctica lipase B facilitates solvent-free synthesis of aroma esters, though oleanolic acid derivatives were not explicitly tested .
Biological Derivatization
Derivatives exhibit significant bioactivity:
-
Anti-inflammatory : 3-O-Succinyl-28-O-benzyl oleanolate reduces NF-κB activation in cancer cells (IC₅₀ = 12 μM) .
-
Antiviral : 3-O-β-Chacotriosyl derivatives inhibit SARS-CoV-2 entry (EC₅₀ = 1.8 μM) .
-
Anticancer : 28-O-Benzyl-3-O-succinyl derivatives induce apoptosis in melanoma cells (LC₅₀ = 15 μM) .
Optimization of Reaction Parameters
Factorial design studies reveal critical factors for esterification :
-
Key variables : Acid excess, temperature, vacuum, and time.
-
Optimal conditions : 2 equiv. acid, 30°C, 20 mbar vacuum, 90 min (yield: 94.3% for cinnamyl butyrate) .
Oleanolic acid benzyl ester’s versatility in chemical modifications underpins its role in drug discovery. Continued exploration of its reactivity, particularly in catalytic hydrogenation and enzymatic systems, could unlock novel therapeutic agents.
特性
分子式 |
C37H52O3 |
|---|---|
分子量 |
544.8 g/mol |
IUPAC名 |
benzyl (4aS,6aR,6aS,6bR,8aR,12aR,14bS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C37H52O3/c1-32(2)19-21-37(31(39)40-24-25-11-9-8-10-12-25)22-20-35(6)26(27(37)23-32)13-14-29-34(5)17-16-30(38)33(3,4)28(34)15-18-36(29,35)7/h8-13,27-29H,14-24H2,1-7H3/t27-,28-,29+,34-,35+,36+,37-/m0/s1 |
InChIキー |
ZLQLOEPUQAGXOO-CZBYLUSZSA-N |
SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
異性体SMILES |
C[C@]12CCC(=O)C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)C)(C)C |
正規SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















